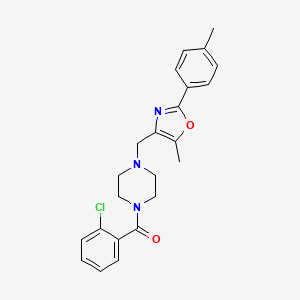

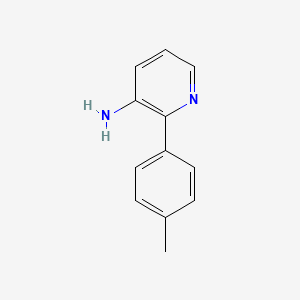

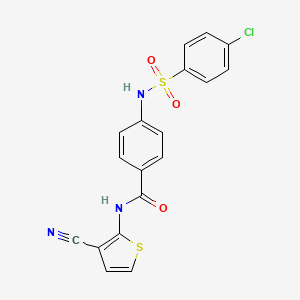

![molecular formula C17H19N3O2 B2995751 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide CAS No. 2034470-58-9](/img/structure/B2995751.png)

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Research has shown the development of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds have been identified as mediator release inhibitors, suggesting their utility in the treatment of asthma by inhibiting the release of mediators that cause asthma symptoms. This research indicates the potential of related compounds in the development of novel therapeutic agents for asthma management (Medwid et al., 1990).

Cardiotonic Activity

Another study highlights the discovery and inotropic activity of dihydropyridazinone derivatives, suggesting their use as cardiotonics. These compounds have shown potent positive inotropic effects in animal models, indicating their potential in treating heart conditions by increasing the heart's contractility (Robertson et al., 1986).

Histamine H3 Receptor Inverse Agonist

A novel series of pyridazin-3-one derivatives have been optimized for use in the treatment of attentional and cognitive disorders. These compounds act as histamine H3 receptor inverse agonists, suggesting their applicability in enhancing cognitive functions and treating disorders related to cognitive impairments (Hudkins et al., 2011).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated significant antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Hossan et al., 2012).

Chemical Synthesis and Reactivity

Studies have also focused on the chemical synthesis and reactivity of related compounds, providing valuable insights into novel synthetic routes and potential applications in chemical research. For instance, the synthesis of new classes of pyridazin-3-one and related derivatives offers insights into creating complex molecules for various scientific applications (Ibrahim & Behbehani, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.

Mode of Action

The compound is designed to inhibit the activity of RIP1 kinase . By binding to the kinase, it prevents the enzyme from performing its function, thereby disrupting the biochemical processes that depend on this enzyme.

Pharmacokinetics

It is mentioned that the compound possesses moderate rip1 kinase inhibitory activity and p-gp mediated efflux , which could influence its bioavailability and distribution within the body.

properties

IUPAC Name |

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16(11-13-5-2-1-3-6-13)18-9-10-20-17(22)12-14-7-4-8-15(14)19-20/h1-3,5-6,12H,4,7-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYJVBQTQZJHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

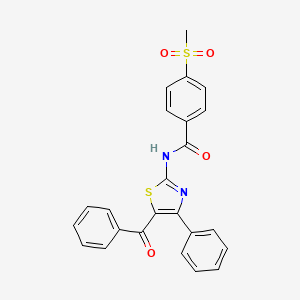

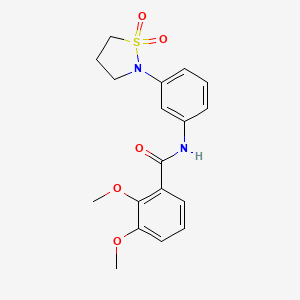

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

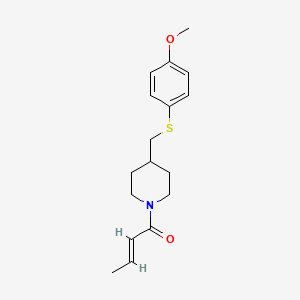

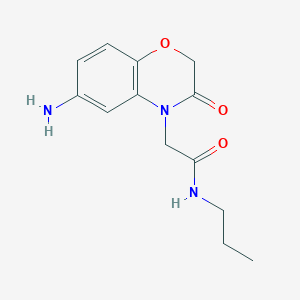

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

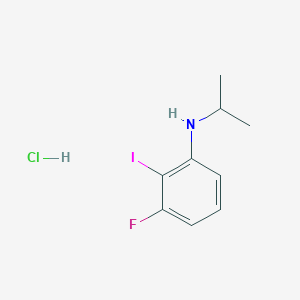

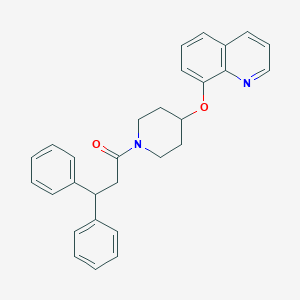

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)